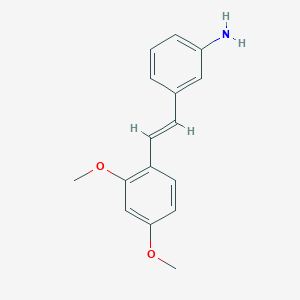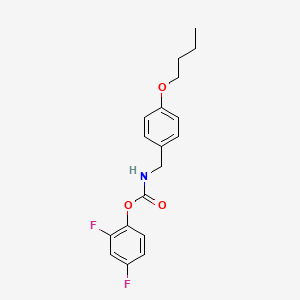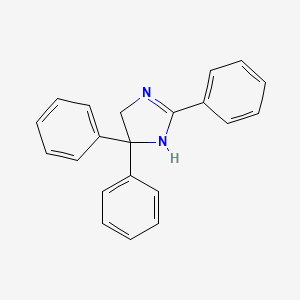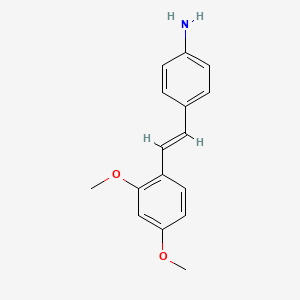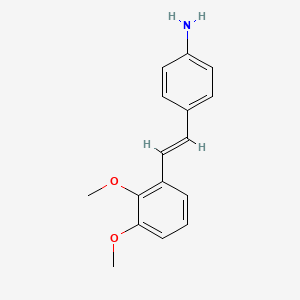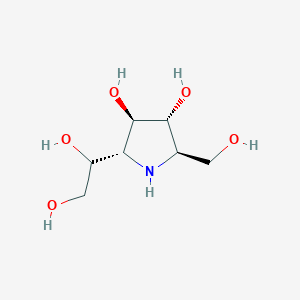
2,6-Diphenyl-8-methyl-1-deazapurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diphenyl-8-methyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diphenyl-8-methyl-1-deazapurine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Cyclization: These starting materials undergo cyclization reactions to form the deazapurine core structure.
Substitution: Subsequent substitution reactions introduce the phenyl and methyl groups at the 2, 6, and 8 positions, respectively.
Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diphenyl-8-methyl-1-deazapurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the deazapurine core.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls .
Applications De Recherche Scientifique
2,6-Diphenyl-8-methyl-1-deazapurine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, particularly nucleic acids and proteins.
Medicine: As an adenosine receptor antagonist, it has potential therapeutic applications in treating conditions such as cardiovascular diseases, neurological disorders, and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mécanisme D'action
The primary mechanism of action of 2,6-diphenyl-8-methyl-1-deazapurine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several signaling pathways, leading to effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .
Similar Compounds:
- 2,6-Diphenyl-8-ethyl-1-deazapurine
- 2,6-Diphenyl-8-propyl-1-deazapurine
- 2,6-Diphenyl-8-isopropyl-1-deazapurine
- 2,6-Diphenyl-8-isobutyl-1-deazapurine
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the methyl group at the 8-position. This substitution can influence its binding affinity to adenosine receptors, its pharmacokinetic properties, and its overall biological activity. The methyl group may also affect the compound’s solubility and stability, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C19H15N3 |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22) |
Clé InChI |
HKDKOLLILMBGNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)

![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
